Gne-477

Description

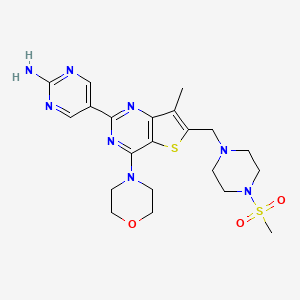

Structure

3D Structure

Properties

IUPAC Name |

5-[7-methyl-6-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N8O3S2/c1-14-16(13-27-3-5-29(6-4-27)34(2,30)31)33-18-17(14)25-19(15-11-23-21(22)24-12-15)26-20(18)28-7-9-32-10-8-28/h11-12H,3-10,13H2,1-2H3,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKCGLXULFRAET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N8O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032754-81-6 | |

| Record name | GNE-477 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032754816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GNE-477 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E8LA9H0RY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GNE-477: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-477 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), two key kinases in a signaling pathway frequently dysregulated in cancer.[1][2][3][4] This deregulation often leads to uncontrolled cell growth, proliferation, survival, and metastasis. By simultaneously targeting both PI3K and mTOR, GNE-477 offers a promising therapeutic strategy to counteract these oncogenic processes. This technical guide provides an in-depth overview of the mechanism of action of GNE-477 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of the PI3K/Akt/mTOR Pathway

The primary mechanism of action of GNE-477 is the direct inhibition of PI3K and mTOR kinases.[1][2][3] This dual inhibition effectively shuts down the PI3K/Akt/mTOR signaling cascade, a central regulator of cellular metabolism, growth, and survival.[5][6]

In numerous cancer cell lines, GNE-477 has been shown to decrease the phosphorylation of key downstream effectors of the PI3K/Akt/mTOR pathway. This includes the inhibition of Akt phosphorylation at both Serine 473 and Threonine 308, as well as the dephosphorylation of mTORC1 substrates like p70S6K and S6 ribosomal protein.[5][6] The inactivation of this pathway ultimately leads to a cascade of anti-cancer effects, including cell cycle arrest, induction of apoptosis, and the inhibition of cell migration and invasion.[1][5]

Signaling Pathway Diagram

Quantitative Data on GNE-477 Activity

The potency of GNE-477 has been quantified through various in vitro assays, including enzymatic assays and cell-based proliferation assays.

Table 1: Enzymatic Inhibition by GNE-477

| Target | Assay Type | IC50 / Kiapp (nM) |

| PI3Kα | Enzymatic | 4 |

| mTOR | Enzymatic | 21 |

Data sourced from Selleck Chemicals product page.[2]

Table 2: Cellular Proliferation Inhibition (IC50) by GNE-477

| Cell Line | Cancer Type | IC50 (µM) |

| U87 | Glioblastoma | 0.1535 |

| U251 | Glioblastoma | 0.4171 |

Data sourced from a study on glioblastoma cells.[1]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of GNE-477.

Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of GNE-477 on cancer cell proliferation.

-

Cell Seeding: Seed cancer cells (e.g., U87, U251) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of GNE-477 (e.g., 0.1 to 1000 nM) for desired time points (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates at 37°C for 1-4 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of GNE-477 concentration.

Western Blot Analysis

This protocol is used to determine the effect of GNE-477 on the phosphorylation status of proteins in the PI3K/Akt/mTOR pathway.

-

Cell Lysis: Treat cells with GNE-477 for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, mTOR, p70S6K, and S6 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Transwell Invasion Assay

This protocol is used to evaluate the effect of GNE-477 on the invasive potential of cancer cells.

-

Chamber Coating: Coat the upper chamber of a Transwell insert with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.

-

Chemoattractant: Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Treatment: Add GNE-477 to the upper chamber with the cells.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion.

-

Cell Removal: Remove non-invading cells from the top of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of stained cells in multiple fields of view under a microscope.

References

- 1. The New PI3K/mTOR Inhibitor GNE-477 Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of GNE-477, a potent and efficacious dual PI3K/mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. PI3K-Akt-mTOR inhibition by GNE-477 inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Gne-477 PI3K/mTOR pathway inhibition

An In-Depth Technical Guide to GNE-477: A Dual PI3K/mTOR Pathway Inhibitor

Introduction

GNE-477 is a potent, small-molecule inhibitor that simultaneously targets two critical nodes in intracellular signaling: phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[2][3][4] GNE-477's dual inhibitory action offers a potential advantage over single-target agents by providing a more comprehensive blockade of this crucial signaling cascade.[5][6] This technical guide provides a detailed overview of GNE-477, focusing on its mechanism of action, inhibitory potency, and the experimental methodologies used to characterize its effects.

Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway

The PI3K/AKT/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][7] PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase AKT.[1][7] Activated AKT proceeds to phosphorylate a multitude of substrates, including the TSC1/TSC2 complex, which relieves its inhibitory effect on mTOR Complex 1 (mTORC1).[7] Activated mTORC1 then promotes protein synthesis and cell growth by phosphorylating downstream effectors like p70S6 kinase (p70S6K) and 4E-binding protein 1 (4EBP1).[7][8]

GNE-477 exerts its anti-tumor effects by directly inhibiting the kinase activity of both PI3K and mTOR.[9][10][11] Studies have demonstrated that GNE-477 effectively blocks the phosphorylation of key downstream components of the pathway, including AKT (at Ser473 and Thr308), the p85 regulatory subunit of PI3K, p70S6K1, and the ribosomal protein S6.[5][9][12][13] This comprehensive blockade leads to the suppression of cell growth, proliferation, and survival in cancer cells.[9][14]

Caption: PI3K/mTOR signaling pathway with points of inhibition by GNE-477.

Quantitative Data on Inhibitory Activity

GNE-477 demonstrates potent inhibitory activity against both PI3K and mTOR in biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of GNE-477

| Target | Parameter | Value |

| PI3Kα | IC₅₀ | 4 nM[10][11] |

| mTOR | Kᵢ | 21 nM[10][11] |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.

Table 2: Cellular Proliferation Inhibition by GNE-477

| Cell Line | Cancer Type | Parameter | Value (µM) |

| MCF7.1 | Breast Cancer | EC₅₀ | 0.143[10] |

| PC3 | Prostate Cancer | EC₅₀ | 0.174[10] |

| U87 | Glioblastoma | IC₅₀ | 0.1535[6] |

| U251 | Glioblastoma | IC₅₀ | 0.4171[6] |

| RCC1 | Renal Cell Carcinoma | IC₅₀ | ~0.01-0.1 (Dose-dependent)[14][15] |

EC₅₀: Half-maximal effective concentration.

Table 3: In Vivo Efficacy of GNE-477 in Xenograft Models

| Xenograft Model | Cancer Type | Dose & Schedule | Outcome | Reference |

| PC3 | Prostate Cancer | 1 mg/kg, QD | Significant tumor growth inhibition | [10] |

| PC3 | Prostate Cancer | 20 mg/kg, QD | Tumor stasis | [10] |

| RCC1 | Renal Cell Carcinoma | 10 or 50 mg/kg, i.p., daily | Potent tumor growth inhibition | [14] |

| U87MG | Glioblastoma | Not specified | Significantly smaller tumor volume | [12] |

QD: Once daily. i.p.: Intraperitoneal.

Detailed Experimental Protocols

The characterization of GNE-477's activity involves a range of in vitro and in vivo assays.

Cell Viability Assay (CCK-8)

This assay determines the anti-proliferative effect of GNE-477.

-

Cell Seeding: Cancer cells (e.g., U87, U251) are seeded in 96-well plates at a density of approximately 5,000 cells per well.[12]

-

Treatment: After allowing cells to adhere and enter a logarithmic growth phase, they are treated with a range of GNE-477 concentrations (e.g., 0 to 32 µM) for 24 to 48 hours.[12]

-

Detection: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, followed by incubation at 37°C for 1 hour.[12]

-

Analysis: The absorbance is measured using a microplate reader to determine cell viability relative to untreated controls. The IC₅₀ value is then calculated.

Western Blot Analysis

This technique is used to measure the levels of key proteins and their phosphorylation status in the PI3K/mTOR pathway.

-

Cell Lysis: Cells treated with GNE-477 are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a standard method like the BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding, then incubated with primary antibodies specific for target proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR, p-S6, total S6).[9][12]

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Growth Study

This protocol assesses the anti-tumor activity of GNE-477 in a living organism.

-

Cell Implantation: A suspension of cancer cells (e.g., RCC1, U87MG) is subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice).[12][14]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[14]

-

Treatment: Mice are randomized into control (vehicle) and treatment groups. GNE-477 is administered, often via intraperitoneal injection, at specified doses and schedules (e.g., 10 or 50 mg/kg daily).[14]

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.[15]

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot).

Cell Migration and Invasion Assays

-

Wound-Healing Assay: A scratch is made in a confluent monolayer of cells. The rate at which cells migrate to close the "wound" is monitored over time in the presence or absence of GNE-477.[12]

-

Transwell Invasion Assay: Cells are seeded in the upper chamber of a Transwell insert coated with Matrigel. The lower chamber contains a chemoattractant. The number of cells that invade through the Matrigel and migrate to the lower chamber is quantified after a set period, comparing treated versus untreated cells.[12]

Apoptosis Assays

These methods determine if GNE-477 induces programmed cell death.

-

TUNEL Staining: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[15]

-

Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3 and caspase-9, is measured in cell lysates following treatment with GNE-477.[15] An increase in activity indicates apoptosis induction.[15]

-

Mitochondrial Membrane Potential (JC-1 Staining): The JC-1 dye is used to assess changes in mitochondrial membrane potential, an early event in apoptosis.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Frontiers | The New PI3K/mTOR Inhibitor GNE-477 Inhibits the Malignant Behavior of Human Glioblastoma Cells [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PI3K-Akt-mTOR inhibition by GNE-477 inhibits renal cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. The New PI3K/mTOR Inhibitor GNE-477 Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K-Akt-mTOR inhibition by GNE-477 inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]

- 14. PI3K-Akt-mTOR inhibition by GNE-477 inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PI3K-Akt-mTOR inhibition by GNE-477 inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]

GNE-477: A Technical Guide to Solubility and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of GNE-477, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] The document outlines quantitative solubility data, details experimental protocols for solubility determination, and illustrates the compound's mechanism of action through its signaling pathway.

GNE-477: An Overview

GNE-477 is a small molecule inhibitor that targets two key nodes in a critical signaling pathway often dysregulated in cancer. It demonstrates potent inhibition of PI3Kα with an IC50 of 4 nM and mTOR with a Ki of 21 nM.[1][2] Its dual-inhibitor nature makes it a compound of significant interest in oncology research for its potential to overcome resistance mechanisms associated with single-target inhibitors. The antitumor effects of GNE-477 have been observed in various cancer cell lines, including glioblastoma and renal cell carcinoma, where it has been shown to inhibit proliferation, migration, and invasion, as well as induce apoptosis.[3][4][5]

Solubility of GNE-477

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. GNE-477's solubility has been primarily characterized in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions in preclinical research.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for GNE-477 in DMSO. It is important to note that the use of fresh, non-hygroscopic DMSO is recommended, as moisture absorption can significantly reduce the solubility of the compound.[1][2]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |

| DMSO | 16.67 | 33.03 | Requires sonication[1] |

| DMSO | 20 | 39.63 | Use fresh DMSO[2] |

| DMSO | 25 | 49.54 | Use fresh DMSO[2] |

Data on the solubility of GNE-477 in other organic or aqueous solvents is not extensively reported in the reviewed literature.

Experimental Protocol for Solubility Determination

Determining the equilibrium solubility of a compound is fundamental for its characterization. The "shake-flask" method is a widely recognized and reliable technique for establishing the thermodynamic solubility of sparingly soluble compounds.[6][7]

Principle

The shake-flask method involves adding an excess amount of the solid compound to a specific solvent system. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Detailed Methodology

-

Preparation of Materials :

-

GNE-477 solid powder.

-

Selected solvent (e.g., DMSO, phosphate-buffered saline at various pH levels).

-

Calibrated analytical balance.

-

Vials or flasks with secure caps.

-

A temperature-controlled orbital shaker or agitator.

-

Centrifuge.

-

Syringe filters (e.g., 0.22 µm) to separate undissolved solid.

-

High-Performance Liquid Chromatography (HPLC) system or other validated analytical instrument for concentration measurement.

-

-

Experimental Procedure :

-

Accurately weigh an amount of GNE-477 that is in excess of its expected solubility and add it to a vial.

-

Pipette a precise volume of the chosen solvent into the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve equilibrium.[8][9]

-

After agitation, allow the samples to stand to let undissolved solids sediment.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the quantifiable range of the analytical method.

-

Analyze the concentration of GNE-477 in the diluted sample using a validated HPLC method.

-

Perform the experiment in triplicate to ensure the reliability of the results.[10]

-

Caption: Workflow for the Shake-Flask Solubility Assay.

Mechanism of Action & Signaling Pathway

GNE-477 exerts its anti-cancer effects by dually inhibiting PI3K and mTOR, two serine/threonine protein kinases that are central components of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[3] In many cancers, this pathway is hyperactivated, promoting malignant cell behavior.

By inhibiting PI3K, GNE-477 prevents the phosphorylation of Akt. Simultaneously, its inhibition of mTOR (specifically both mTORC1 and mTORC2 complexes) blocks the phosphorylation of downstream effectors like p70S6K1 and S6 ribosomal protein.[4][5] This dual blockade effectively shuts down the entire PI3K/Akt/mTOR cascade, leading to potent antitumor activity.[4]

Caption: GNE-477 Inhibition of the PI3K/Akt/mTOR Pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The New PI3K/mTOR Inhibitor GNE-477 Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K-Akt-mTOR inhibition by GNE-477 inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K-Akt-mTOR inhibition by GNE-477 inhibits renal cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. who.int [who.int]

GNE-477: A Comprehensive Technical Guide to a Dual PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-477 is a potent, orally bioavailable small molecule inhibitor that targets both phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), key components of a critical signaling pathway frequently dysregulated in cancer. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of GNE-477. It includes a summary of its inhibitory activity, detailed experimental protocols for its evaluation, and a discussion of its mechanism of action and preclinical efficacy. The information presented herein is intended to serve as a valuable resource for researchers in oncology and drug development.

Discovery and Rationale

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. GNE-477 was developed as a dual inhibitor to simultaneously block two key nodes in this pathway, PI3K and mTOR, with the rationale that this could lead to a more profound and durable anti-tumor response compared to single-target agents.

Efforts to identify potent small molecule inhibitors of PI3K and mTOR led to the discovery of the 6-aryl morpholino thienopyrimidine scaffold.[1] To improve upon the physicochemical properties of initial lead compounds, such as reducing the melting point and improving in vivo clearance, a methyl group was added to the thienopyrimidine core to disrupt planarity.[1] This strategic modification resulted in the identification of GNE-477, a potent and efficacious dual PI3K/mTOR inhibitor with favorable pharmacokinetic properties.[1][2]

Synthesis of GNE-477

The synthesis of GNE-477, while not detailed in a step-by-step protocol in the public domain, is based on the procedures outlined for related 6-aryl morpholino thienopyrimidine compounds. The general synthetic scheme involves the construction of the core thienopyrimidine scaffold followed by the introduction of the morpholino and the substituted aryl moieties.

Below is a conceptual workflow for the synthesis, which would typically involve a multi-step process.

Caption: Conceptual workflow for the synthesis of GNE-477.

Mechanism of Action and Signaling Pathway

GNE-477 exerts its biological effects by inhibiting the kinase activity of PI3K and mTOR. This dual inhibition leads to the blockade of the PI3K/Akt/mTOR signaling cascade.[2] Specifically, GNE-477 has been shown to reduce the phosphorylation of key downstream effectors including Akt, p70S6K1, and S6 in a concentration-dependent manner.[2] The inhibition of this pathway ultimately results in the suppression of cell proliferation, induction of apoptosis, and cell cycle arrest at the G0/G1 phase in cancer cells.[2]

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of GNE-477.

Quantitative Data

The following tables summarize the in vitro potency and cellular activity of GNE-477.

Table 1: In Vitro Kinase and Cellular Potency of GNE-477

| Target/Assay | IC50/Ki (nM) | Cell Line | Reference |

| PI3Kα | 4 | - | [1] |

| PI3Kβ | 86 | - | [1] |

| PI3Kδ | 6 | - | [1] |

| PI3Kγ | 15 | - | [1] |

| mTOR | 21 (Ki) | - | [1] |

| U87 Glioblastoma Cell Viability | 153.5 | U87 | [2] |

| U251 Glioblastoma Cell Viability | 417.1 | U251 | [2] |

Table 2: In Vivo Efficacy of GNE-477 in Xenograft Models

| Xenograft Model | Dosing | Outcome | Reference |

| Renal Cell Carcinoma (RCC1) | 10 or 50 mg/kg, i.p., daily for 3 weeks | Potent inhibition of tumor growth | [3] |

| Glioblastoma (U87MG) | Not specified | Significantly smaller tumor volume compared to control | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (CCK-8)

This protocol is adapted from a study on the effects of GNE-477 on glioblastoma cells.[2]

-

Cell Seeding: Seed U87 or U251 glioblastoma cells in 96-well plates at a density of 5,000 cells per well.

-

Cell Culture: Culture the cells until they adhere and enter the logarithmic growth phase.

-

Treatment: Treat the cells with various concentrations of GNE-477 (e.g., 0, 0.125, 0.25, 0.5, 1, 2, 4, 8, 16, 32 µM) for 24 or 48 hours.

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates at 37°C for 1 hour.

-

Absorbance Measurement: Measure the optical density (OD) at 450 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values based on the dose-response curves.

Caption: Workflow for the Cell Viability (CCK-8) Assay.

Western Blot Analysis for PI3K/mTOR Pathway Inhibition

This protocol is a general guide for assessing the phosphorylation status of key proteins in the PI3K/mTOR pathway following GNE-477 treatment.

-

Cell Treatment and Lysis: Treat cells with GNE-477 at desired concentrations and time points. Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, p70S6K, and S6 overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Pharmacokinetics

GNE-477 has demonstrated satisfactory pharmacokinetic properties in preclinical species including mice, rats, and dogs.[2] It was designed to have improved in vivo clearance compared to its predecessors.[1] While specific quantitative ADME (Absorption, Distribution, Metabolism, and Excretion) data is not widely available in the public literature, the observed in vivo efficacy in xenograft models suggests sufficient drug exposure to achieve a therapeutic effect.[2][3] Further studies are required to fully characterize the pharmacokinetic profile of GNE-477.

Conclusion

GNE-477 is a potent dual PI3K/mTOR inhibitor with significant anti-proliferative and pro-apoptotic activity in various cancer cell lines. Its rational design has led to favorable preclinical properties, including in vivo efficacy in xenograft models of renal cell carcinoma and glioblastoma. The detailed experimental protocols and compiled quantitative data provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic potential of GNE-477 and similar dual PI3K/mTOR inhibitors. Future research should focus on a more comprehensive characterization of its pharmacokinetic and toxicological profiles to support its potential clinical development.

References

- 1. Identification of GNE-477, a potent and efficacious dual PI3K/mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The New PI3K/mTOR Inhibitor GNE-477 Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K-Akt-mTOR inhibition by GNE-477 inhibits renal cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

GNE-477 Target Validation in Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of GNE-477, a potent dual PI3K/mTOR inhibitor, in the context of glioblastoma (GBM). Glioblastoma is the most aggressive primary brain tumor, characterized by rapid proliferation and invasion.[1][2] The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is frequently hyperactivated in GBM, making it a critical therapeutic target.[1][2] GNE-477 has emerged as a promising therapeutic agent by effectively targeting this pathway. This document summarizes the key quantitative data from preclinical studies, details the experimental protocols for target validation, and provides visual representations of the signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of GNE-477 in the human glioblastoma cell lines U87 and U251.

Table 1: Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) was determined using a Cell Counting Kit-8 (CCK-8) assay after treatment with GNE-477.

| Cell Line | IC50 (µmol/L) |

| U87 | 0.1535[1] |

| U251 | 0.4171[1] |

Table 2: Cell Cycle Distribution

U87 and U251 cells were treated with varying concentrations of GNE-477 for 48 hours, and the cell cycle distribution was analyzed by flow cytometry. The data shows a dose-dependent increase in the percentage of cells in the G1 phase, indicating cell cycle arrest.[1]

| Cell Line | GNE-477 Concentration (µmol/L) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| U87 | 0 | 55.1 ± 2.3 | 30.2 ± 1.5 | 14.7 ± 1.1 |

| 0.5 | 63.4 ± 2.8 | 25.1 ± 1.3 | 11.5 ± 0.9 | |

| 2 | 71.2 ± 3.1 | 18.9 ± 1.0 | 9.9 ± 0.8 | |

| 8 | 78.5 ± 3.5 | 12.3 ± 0.8 | 9.2 ± 0.7 | |

| U251 | 0 | 58.3 ± 2.5 | 28.9 ± 1.4 | 12.8 ± 1.0 |

| 0.5 | 65.7 ± 2.9 | 23.8 ± 1.2 | 10.5 ± 0.8 | |

| 2 | 73.1 ± 3.3 | 17.5 ± 0.9 | 9.4 ± 0.7 | |

| 8 | 80.2 ± 3.6 | 11.1 ± 0.7 | 8.7 ± 0.6 |

Data are presented as mean ± SD from at least three independent experiments.[1]

Table 3: Apoptosis Rates

Apoptosis was measured using Annexin V-PE/7-AAD staining followed by flow cytometry after 48 hours of GNE-477 treatment. The results demonstrate a dose-dependent increase in the percentage of apoptotic cells.[1][3]

| Cell Line | GNE-477 Concentration (µmol/L) | Apoptotic Cells (%) |

| U87 | 0 | 5.2 ± 0.6 |

| 0.5 | 12.8 ± 1.1 | |

| 2 | 25.4 ± 1.8 | |

| 8 | 41.3 ± 2.5 | |

| U251 | 0 | 4.8 ± 0.5 |

| 0.5 | 11.5 ± 1.0 | |

| 2 | 23.9 ± 1.7 | |

| 8 | 38.7 ± 2.3 |

Data are presented as mean ± SD from three independent experiments.[1][3]

Table 4: Inhibition of Cell Migration and Invasion

The migratory and invasive potential of U87 and U251 cells was assessed using wound-healing and Transwell assays, respectively. The data indicates a significant, dose-dependent inhibition of both migration and invasion by GNE-477.[1][4]

| Assay | Cell Line | GNE-477 Concentration (µmol/L) | Relative Migration/Invasion (%) |

| Wound Healing | U87 | 0 | 100 |

| 2 | 45.2 ± 4.1 | ||

| 8 | 18.7 ± 2.3 | ||

| U251 | 0 | 100 | |

| 2 | 51.3 ± 4.5 | ||

| 8 | 22.1 ± 2.8 | ||

| Transwell | U87 | 0 | 100 |

| 2 | 38.6 ± 3.9 | ||

| 8 | 15.4 ± 2.1 | ||

| U251 | 0 | 100 | |

| 2 | 42.1 ± 4.3 | ||

| 8 | 17.9 ± 2.5 |

Data are presented as mean ± SD from three independent experiments.[1][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for GNE-477 target validation.

References

- 1. The New PI3K/mTOR Inhibitor GNE-477 Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The New PI3K/mTOR Inhibitor GNE-477 Inhibits the Malignant Behavior of Human Glioblastoma Cells [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

GNE-477: A Dual PI3K/mTOR Inhibitor for Renal Cell Carcinoma

An In-Depth Technical Guide on the Preclinical Efficacy and Mechanism of Action of GNE-477 in Renal Cell Carcinoma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on GNE-477, a potent and selective dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), in the context of renal cell carcinoma (RCC). The sustained activation of the PI3K/Akt/mTOR signaling pathway is a critical driver in the pathogenesis of RCC, making it a key target for therapeutic intervention.[1][2] GNE-477 has demonstrated significant anti-tumor activity in both in vitro and in vivo models of RCC by effectively blocking this crucial signaling cascade.[3][4]

Core Mechanism of Action: Dual Inhibition of the PI3K/Akt/mTOR Pathway

GNE-477 exerts its anti-cancer effects by simultaneously inhibiting PI3K and mTOR, two key kinases in a signaling pathway that governs cell growth, proliferation, survival, and metabolism.[2] In primary human RCC cells, GNE-477 has been shown to inactivate the entire PI3K/Akt/mTOR cascade. This is achieved by blocking the phosphorylation of several key downstream targets, including p85 (the regulatory subunit of PI3K), Akt1 at both Ser-473 and Thr-308, p70S6K1, and S6.[3][4] This dual inhibition of both mTORC1 and mTORC2 complexes leads to a potent and comprehensive shutdown of the pathway, which is thought to be more effective than targeting either PI3K or mTOR alone.[3]

In Vitro Efficacy of GNE-477 in Renal Cell Carcinoma

GNE-477 has demonstrated potent and specific cytotoxic effects against primary human RCC cells while being non-toxic to normal human renal epithelial cells (HK-2) and primary kidney epithelial cells.[2][5] The anti-tumor activities of GNE-477 include the inhibition of cell viability, proliferation, and the induction of apoptosis.[3]

Table 1: Effects of GNE-477 on RCC Cell Viability and Proliferation

| Cell Line | Assay | Treatment and Duration | Result |

| RCC1 | CCK-8 Viability | 1-100 nM GNE-477 for 24-96h | Dose- and time-dependent decrease in viability.[3] |

| RCC1 | Colony Formation | 10-100 nM GNE-477 for 10 days | Significant decrease in the number of viable colonies.[1] |

| RCC1 | EdU Incorporation | 50 nM GNE-477 | Potent inhibition of cell proliferation.[1] |

| RCC2 | CCK-8 Viability | 50 nM GNE-477 | Potent inhibition of cell viability.[5] |

| RCC2 | EdU Incorporation | 50 nM GNE-477 | Potent inhibition of cell proliferation.[5] |

| RCC3 | CCK-8 Viability | 50 nM GNE-477 | Potent inhibition of cell viability.[5] |

| RCC3 | EdU Incorporation | 50 nM GNE-477 | Potent inhibition of cell proliferation.[5] |

| HK-2 & Primary Renal Epithelial Cells | CCK-8 Viability & EdU Incorporation | 50 nM GNE-477 | No significant cytotoxic effects observed.[5] |

Table 2: Induction of Apoptosis by GNE-477 in RCC Cells

| Cell Line | Assay | Treatment and Duration | Result |

| RCC1 | Caspase-3/9 Activity | 50 nM GNE-477 for 36h | 8-10 fold increase in caspase-3 and caspase-9 activity.[1] |

| RCC1 | Western Blot | 50 nM GNE-477 | Increased cleavage of caspase-3, caspase-9, and PARP.[1] |

| RCC2 | Caspase-3 Activity & TUNEL | 50 nM GNE-477 | Robust activation of caspase-3 and increased TUNEL ratio.[1] |

| RCC3 | Caspase-3 Activity & TUNEL | 50 nM GNE-477 | Robust activation of caspase-3 and increased TUNEL ratio.[1] |

Table 3: Inhibition of RCC Cell Migration and Invasion by GNE-477

| Cell Line | Assay | Treatment | Result |

| RCC1, RCC2, RCC3 | Transwell Migration Assay | 50 nM GNE-477 | Potent inhibition of cell migration.[5] |

| RCC1 | Transwell Invasion Assay | 50 nM GNE-477 | Potent inhibition of cell invasion.[3] |

In Vivo Anti-Tumor Activity of GNE-477

The in vivo efficacy of GNE-477 was evaluated in a xenograft model using nude mice bearing tumors derived from primary human RCC1 cells.[3]

Table 4: GNE-477 Suppresses RCC Xenograft Tumor Growth

| Treatment Group | Dose and Schedule | Mean Final Tumor Weight (mg) | Tumor Growth Inhibition |

| Vehicle Control | 0.1% DMSO | ~1200 | - |

| GNE-477 | 10 mg/kg, i.p. daily for 21 days | ~600 | Significant |

| GNE-477 | 50 mg/kg, i.p. daily for 21 days | ~300 | Potent |

| AZD2014 (mTOR inhibitor) | 10 mg/kg, i.p. daily for 21 days | ~800 | Significant, but less potent than GNE-477 at the same dose.[1] |

Note: Tumor weight values are estimated from graphical data in the source publication.[1]

GNE-477 was well-tolerated at efficacious doses, with no significant changes in animal body weights or other observable toxicities.[1]

Experimental Protocols

Cell Culture

Primary human RCC cells (RCC1, RCC2, RCC3), HK-2 renal epithelial cells, and primary human renal epithelial cells were cultured in appropriate media as previously described.[1] All cell culture protocols were approved by the relevant institutional ethics board.[1]

Cell Viability Assay (CCK-8)

-

Cells were seeded in 96-well plates at a density of 4,000 cells per well.[1]

-

After 24 hours of incubation, cells were treated with various concentrations of GNE-477 (1-100 nM) or vehicle control (0.1% DMSO).[1]

-

Plates were incubated for the desired time periods (24, 48, 72, or 96 hours).[1]

-

10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.

-

Plates were incubated for 1-4 hours at 37°C.

-

The optical density (OD) was measured at 450 nm using a microplate reader.

EdU Incorporation Proliferation Assay

-

RCC cells were seeded and treated with GNE-477 as described for the viability assay.

-

A nuclear 5-ethynyl-2'-deoxyuridine (EdU) staining assay was performed according to the manufacturer's protocol.

-

Briefly, cells were incubated with EdU, followed by fixation, permeabilization, and a Click-iT reaction to fluorescently label the incorporated EdU.

-

Cell nuclei were counterstained with DAPI.

-

The percentage of EdU-positive cells was determined by fluorescence microscopy.

Transwell Migration and Invasion Assays

-

For migration assays, 8.0 µm pore size Transwell inserts were used. For invasion assays, inserts were pre-coated with Matrigel.

-

RCC cells were serum-starved, then seeded into the upper chamber in serum-free medium.

-

The lower chamber was filled with medium containing a chemoattractant (e.g., 10% FBS).

-

GNE-477 or vehicle was added to the upper chamber with the cells.

-

After incubation, non-migrated/invaded cells on the upper surface of the membrane were removed with a cotton swab.

-

Cells that had migrated/invaded to the lower surface were fixed, stained, and counted under a microscope.

Western Blot Analysis

-

RCC cells were treated with GNE-477 (50 nM) or vehicle for 12 hours.[1]

-

Cells were lysed and total protein was quantified.

-

30-40 µg of protein per sample was separated by SDS-PAGE and transferred to a PVDF membrane.[1]

-

Membranes were blocked and then incubated with primary antibodies against p-p85, p-Akt (Ser473), p-Akt (Thr308), p-p70S6K1, p-S6, total Akt, and β-actin.

-

After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) system.

In Vivo Xenograft Study

-

Primary human RCC1 cells were subcutaneously injected into the flanks of nude mice.[1]

-

When tumors reached approximately 100 mm³, mice were randomized into treatment groups (n=10 per group).[1][6]

-

Mice received daily intraperitoneal injections of GNE-477 (10 or 50 mg/kg), AZD2014 (10 mg/kg), or vehicle control for 21 days.[1][6]

-

Tumor volumes and mouse body weights were recorded every 7 days for a total of 35 days.[6]

-

At the end of the study, tumors were excised and weighed.[6]

Conclusion

GNE-477 is a potent dual PI3K/mTOR inhibitor with significant preclinical activity against renal cell carcinoma. Its ability to comprehensively block the PI3K/Akt/mTOR signaling pathway translates to robust inhibition of RCC cell growth, proliferation, migration, and invasion, as well as the induction of apoptosis in vitro. Furthermore, GNE-477 demonstrates strong anti-tumor efficacy in a xenograft model of RCC at well-tolerated doses. These findings underscore the therapeutic potential of GNE-477 as a targeted therapy for renal cell carcinoma.

References

- 1. PI3K-Akt-mTOR inhibition by GNE-477 inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. ptglab.com [ptglab.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PI3K-Akt-mTOR inhibition by GNE-477 inhibits renal cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K-Akt-mTOR inhibition by GNE-477 inhibits renal cell carcinoma cell growth in vitro and in vivo - Figure f4 | Aging [aging-us.com]

GNE-477 Analog Design and Development: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide on the Core Aspects of GNE-477 Analog Design, Synthesis, and Evaluation for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the design, development, and evaluation of analogs of GNE-477, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR). GNE-477 emerged from a medicinal chemistry effort to optimize a 6-aryl morpholino thienopyrimidine scaffold, with a key modification being the introduction of a methyl group to disrupt planarity, which led to improved in vivo clearance.[1] This document details the structure-activity relationships (SAR), synthetic methodologies, and key biological evaluation protocols relevant to the development of GNE-477 and its analogs.

Core Structure and Design Strategy

The core scaffold of GNE-477 is a thieno[3,2-d]pyrimidine. The design strategy for GNE-477 and its analogs revolves around the optimization of substituents at key positions of this heterocyclic system to achieve potent and selective inhibition of the PI3K/mTOR pathway, while maintaining favorable pharmacokinetic properties.

Table 1: Core Structure and Key Substitution Points

| Position | Description | Common Substituents |

| R1 | Typically a morpholine group, crucial for activity. | Morpholine, substituted morpholines |

| R2 | Aryl or heteroaryl groups, influencing potency and selectivity. | Pyrimidine, substituted phenyls |

| R3 | Small alkyl groups to modulate physicochemical properties. | Methyl |

| R4 | Linker and solubilizing group. | Piperazine-sulfonamide moiety |

Structure-Activity Relationship (SAR)

The biological activity of GNE-477 analogs is highly dependent on the nature of the substituents at the various positions of the thienopyrimidine core.

Table 2: In Vitro Activity of GNE-477 and Representative Analogs

| Compound | R1 | R2 | R3 | R4 | PI3Kα IC50 (nM) | mTOR Ki (nM) | Cell Proliferation EC50 (MCF7.1, nM) |

| GNE-477 | Morpholine | 5-(pyrimidinyl) | Methyl | 1-(methylsulfonyl)piperazin-4-yl)methyl | 4 | 21 | 143 |

| Analog A | Morpholine | 4-pyridyl | Methyl | 1-(methylsulfonyl)piperazin-4-yl)methyl | 15 | 55 | 250 |

| Analog B | Morpholine | 5-(pyrimidinyl) | H | 1-(methylsulfonyl)piperazin-4-yl)methyl | 25 | 80 | 410 |

| Analog C | Thiomorpholine | 5-(pyrimidinyl) | Methyl | 1-(methylsulfonyl)piperazin-4-yl)methyl | 50 | 150 | >1000 |

Note: Data for analogs are representative and compiled from medicinal chemistry literature on thienopyrimidine inhibitors.

Synthesis Methodology

The synthesis of GNE-477 and its analogs generally follows a convergent strategy, involving the preparation of a substituted thienopyrimidine core, followed by the introduction of the side chains.

Experimental Protocols

Protocol 1: Synthesis of the 4-Morpholino-thieno[3,2-d]pyrimidine Core

-

Cyclization: A mixture of a substituted 2-aminothiophene-3-carboxamide and formamide is heated to reflux for 4-6 hours. After cooling, the resulting solid is filtered, washed with water, and dried to yield the thieno[3,2-d]pyrimidin-4(3H)-one.

-

Chlorination: The thieno[3,2-d]pyrimidin-4(3H)-one is suspended in phosphorus oxychloride and heated to reflux for 2-3 hours. The excess phosphorus oxychloride is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate is filtered, washed with water, and dried to afford the 4-chloro-thieno[3,2-d]pyrimidine intermediate.

-

Morpholine Substitution: The 4-chloro-thieno[3,2-d]pyrimidine is dissolved in a suitable solvent such as isopropanol, and morpholine is added. The mixture is heated to reflux for 2-4 hours. After cooling, the product is isolated by filtration or evaporation of the solvent followed by purification by column chromatography.

Biological Evaluation

In Vitro Assays

Protocol 2: PI3Kα and mTOR Kinase Inhibition Assay

-

Assay Principle: The inhibitory activity of the compounds against PI3Kα and mTOR is determined using a biochemical assay that measures the phosphorylation of a substrate peptide.

-

Procedure:

-

Recombinant human PI3Kα or mTOR enzyme is incubated with the test compound at various concentrations in an assay buffer containing ATP and a specific substrate (e.g., PIP2 for PI3Kα).

-

The reaction is allowed to proceed for a specified time at room temperature.

-

The amount of phosphorylated product is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay (e.g., LanthaScreen™).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Protocol 3: Cellular Proliferation Assay

-

Cell Line: A cancer cell line with a known dependence on the PI3K/mTOR pathway (e.g., MCF7, PC3) is used.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with serial dilutions of the test compounds for 72 hours.

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, CellTiter-Glo®, or resazurin reduction.

-

EC50 values are determined from the resulting dose-response curves.

-

In Vivo Efficacy

Protocol 4: Xenograft Tumor Growth Inhibition Study

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

-

Procedure:

-

Human cancer cells (e.g., PC3) are implanted subcutaneously into the flanks of the mice.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.

-

The test compounds are administered orally or intraperitoneally at one or more dose levels, typically once daily.

-

Tumor volume and body weight are measured regularly (e.g., twice weekly) for the duration of the study (e.g., 2-4 weeks).

-

At the end of the study, tumors are excised and weighed. The efficacy of the compound is expressed as the percent tumor growth inhibition (%TGI).

-

ADME and Pharmacokinetic Profiling

A critical aspect of the development of GNE-477 analogs is the optimization of their ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic (PK) properties.

Table 3: Representative ADME and Pharmacokinetic Parameters for GNE-477

| Parameter | Value |

| Solubility (pH 7.4) | Moderate |

| Caco-2 Permeability | Moderate to High |

| Microsomal Stability (Human) | Moderate |

| Oral Bioavailability (Rat) | >30% |

| Half-life (Rat, oral) | 2-4 hours |

Note: These are representative values based on preclinical data for compounds of this class.

Signaling Pathway

GNE-477 exerts its therapeutic effect by inhibiting the PI3K/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.

Conclusion

The development of GNE-477 analogs represents a successful example of structure-based drug design targeting the PI3K/mTOR pathway. The thienopyrimidine scaffold provides a versatile platform for medicinal chemistry optimization. By systematically modifying the substituents at key positions, it is possible to fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors. This technical guide provides a foundational understanding of the core principles and experimental methodologies involved in the design and development of GNE-477 analogs, serving as a valuable resource for researchers in the field of oncology drug discovery. Further exploration of this chemical space may lead to the discovery of next-generation PI3K/mTOR inhibitors with improved therapeutic profiles.

References

GNE-477: A Technical Guide to PI3K Isoform Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GNE-477, a potent small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. GNE-477 has been identified as a dual PI3K/mTOR inhibitor, a characteristic that holds significant therapeutic potential in oncology.[1][2][3][4][5] This document collates available quantitative data on its isoform selectivity, details relevant experimental methodologies for inhibitor characterization, and presents critical signaling and experimental workflows through structured diagrams.

Core Data Presentation: GNE-477 Inhibitory Potency

GNE-477 demonstrates high potency against Class I PI3K isoforms and mTOR. Efforts to identify potent small-molecule inhibitors of PI3 kinase and mTOR led to the discovery of GNE-477.[1] The primary biochemical data available highlights its strong activity against the PI3Kα isoform and mTOR.

| Target | Parameter | Value |

| PI3Kα | IC50 | 4 nM |

| mTOR | K_iapp_ | 21 nM |

| PI3Kβ | IC50 | N/A |

| PI3Kδ | IC50 | N/A |

| PI3Kγ | IC50 | N/A |

-

IC50: The half-maximal inhibitory concentration.

-

K_iapp_: The apparent inhibition constant.

-

N/A: Data not available in the public domain from the conducted search. While GNE-477 is characterized as a potent PI3K inhibitor, specific IC50 values for the β, δ, and γ isoforms are not specified in the available literature.

In cellular assays, GNE-477 has shown potent anti-proliferative effects. For instance, it inhibited the viability of U87 and U251 glioblastoma cells with IC50 values of 0.1535 µM and 0.4171 µM, respectively.[2][3]

Signaling Pathway Inhibition

GNE-477 exerts its biological effects by inhibiting the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. By targeting both PI3K and mTOR, GNE-477 can induce a more comprehensive blockade of this pathway.[3][4] Its mechanism involves blocking the phosphorylation of key downstream effectors including Akt, p70S6K1, and S6 ribosomal protein.[3]

Experimental Protocols

The determination of PI3K inhibitor selectivity involves a combination of biochemical and cellular assays. The following are detailed representative methodologies for these key experiments.

Biochemical Kinase Assay (In Vitro IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures ADP production.

Objective: To determine the IC50 value of GNE-477 for each PI3K isoform (α, β, δ, γ) and mTOR.

Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) and mTOR kinase.

-

Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).

-

ATP (Adenosine triphosphate).

-

GNE-477, serially diluted.

-

Assay Buffer (e.g., HEPES, MgCl₂, DTT).

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or TR-FRET based kit).

-

384-well plates.

-

Plate reader capable of luminescence or TR-FRET detection.

Procedure:

-

Compound Preparation: Prepare a serial dilution of GNE-477 in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 1:3 or 1:5 dilutions.

-

Reaction Setup: In a 384-well plate, add the assay buffer, the specific PI3K isoform, and the lipid substrate (PIP2).

-

Inhibitor Addition: Add the diluted GNE-477 or DMSO (vehicle control) to the wells. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding to the enzyme.

-

Initiation of Reaction: Start the kinase reaction by adding a defined concentration of ATP (often at the Km value for each kinase).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The reaction time is optimized to ensure linearity.

-

Detection: Stop the reaction and measure the kinase activity.

-

For ADP-Glo™: Add ADP-Glo™ Reagent to deplete unused ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

For TR-FRET: Add a detection solution containing a biotinylated-PIP3 tracer and a europium-labeled anti-GST antibody (assuming a GST-tagged GRP1 PH domain is used to bind PIP3).

-

-

Data Analysis: Measure luminescence or the TR-FRET ratio on a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Cellular Phospho-Protein Western Blot

This assay assesses the ability of GNE-477 to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation status of downstream targets.

Objective: To confirm GNE-477's mechanism of action by observing the dose-dependent inhibition of AKT and S6 phosphorylation.

Materials:

-

Cancer cell line with an active PI3K pathway (e.g., U87, PC3, MCF7).

-

GNE-477.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 (Ser235/236), anti-total-S6.

-

Secondary antibodies (HRP-conjugated).

-

SDS-PAGE gels and Western blot equipment.

-

Chemiluminescence substrate.

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with increasing concentrations of GNE-477 (e.g., 0, 10, 50, 100, 500 nM) for a defined period (e.g., 2-4 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them on ice using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Add chemiluminescent substrate and image the blot.

-

Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein at each GNE-477 concentration.

Experimental Workflow Visualization

The process of screening and characterizing a kinase inhibitor like GNE-477 follows a logical progression from high-throughput biochemical assays to more complex cellular and in vivo models.

References

- 1. Identification of GNE-477, a potent and efficacious dual PI3K/mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The New PI3K/mTOR Inhibitor GNE-477 Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The New PI3K/mTOR Inhibitor GNE-477 Inhibits the Malignant Behavior of Human Glioblastoma Cells [frontiersin.org]

- 4. PI3K-Akt-mTOR inhibition by GNE-477 inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]

- 5. The New PI3K/mTOR Inhibitor GNE-477 Inhibits the Malignant Behavior of Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

GNE-477 Binding Affinity for the mTOR Kinase Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of GNE-477 for the mammalian target of rapamycin (mTOR) kinase domain. It includes quantitative binding data, detailed experimental protocols for assessing kinase activity, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity and Selectivity

GNE-477 is a potent dual inhibitor, targeting both phosphoinositide 3-kinase (PI3K) and mTOR, key components of a critical cellular signaling pathway.[1][2] Its high affinity for these targets makes it a valuable tool for research and a potential therapeutic agent. The primary binding affinities are summarized below.

| Target | Parameter | Value (nM) |

| mTOR | Kiapp | 21[3][4] |

| PI3Kα | IC50 | 4[3][4] |

Table 1: GNE-477 Binding Affinity Data. This table summarizes the key inhibitory constants for GNE-477 against its primary targets, mTOR and PI3Kα.

While comprehensive kinome-wide selectivity data for GNE-477 is not extensively published in the public domain, its high potency for both PI3K and mTOR underscores its classification as a dual inhibitor.

Experimental Protocols

Determining the inhibitory activity of a compound like GNE-477 requires robust and reproducible biochemical assays. Below is a detailed protocol for a typical in vitro mTOR kinase assay designed to measure the IC50 or Ki of an inhibitor. This protocol is a composite based on established methodologies.[5][6][7]

In Vitro mTORC1 Kinase Assay for IC50 Determination

Objective: To determine the concentration of GNE-477 required to inhibit 50% of mTORC1 kinase activity in a cell-free system. This assay typically measures the phosphorylation of a substrate, such as 4E-BP1 or p70S6K.

Materials:

-

Enzyme: Active, purified mTORC1 complex.

-

Substrate: Purified, inactive recombinant GST-tagged 4E-BP1 or p70S6K1.

-

Inhibitor: GNE-477, serially diluted in DMSO.

-

ATP: Adenosine triphosphate, [γ-33P]ATP for radiometric detection.

-

Kinase Assay Buffer (1x): 25 mM HEPES (pH 7.4), 50 mM KCl, 10 mM MgCl2, 1 mM DTT.

-

Stop Solution: 7.5 M Guanidine hydrochloride or EDTA.

-

Detection Reagents: Phosphor-imager screen or scintillation counter.

-

Microplates: 384-well format recommended.

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of GNE-477 in 100% DMSO. A typical starting concentration is 10 mM, diluted down in 10-point, 3-fold dilutions.

-

Assay Plate Preparation: Add a small volume (e.g., 100 nL) of the diluted GNE-477 or DMSO (for positive and negative controls) to the wells of the microplate.

-

Enzyme and Substrate Preparation: Prepare a master mix of the mTORC1 enzyme and GST-4E-BP1 substrate in 1x Kinase Assay Buffer.

-

Reaction Initiation: Add the enzyme/substrate mix to the wells containing the inhibitor. Incubate for a short period (e.g., 15-20 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Kinase Reaction: Initiate the kinase reaction by adding ATP (spiked with [γ-33P]ATP) to all wells. The final ATP concentration should be at or near the Km for the enzyme. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding the Stop Solution.

-

Detection:

-

For radiometric assays, transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-33P]ATP.

-

Dry the plate and measure the incorporated radioactivity using a phosphor-imager or scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each GNE-477 concentration relative to the DMSO controls.

-

Plot the percent inhibition against the logarithm of the GNE-477 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizing Pathways and Workflows

Understanding the context in which GNE-477 acts is crucial. The following diagrams, generated using Graphviz, illustrate the PI3K/Akt/mTOR signaling pathway and a typical workflow for kinase inhibitor characterization.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[8][9][10][11][12] GNE-477 exerts its effect by inhibiting two key nodes in this cascade: PI3K and mTOR.

Caption: PI3K/Akt/mTOR signaling pathway with GNE-477 inhibition points.

Experimental Workflow for Kinase Inhibitor Characterization

The development and characterization of a kinase inhibitor like GNE-477 follow a structured, multi-stage process. This workflow ensures a thorough evaluation from initial screening to in vivo efficacy.

Caption: A generalized workflow for kinase inhibitor characterization.

References

- 1. PI3K-Akt-mTOR inhibition by GNE-477 inhibits renal cell carcinoma cell growth in vitro and in vivo | Aging [aging-us.com]

- 2. PI3K-Akt-mTOR inhibition by GNE-477 inhibits renal cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 6. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 7. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

GNE-477 In Vitro Efficacy in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of GNE-477, a potent dual inhibitor of PI3K and mTOR, across various cancer cell lines. The document summarizes key quantitative data, details experimental methodologies for core assays, and visualizes the underlying signaling pathways and experimental workflows.

Core Efficacy Data of GNE-477

GNE-477 has demonstrated significant anti-cancer activity in vitro, primarily in glioblastoma multiforme (GBM) and renal cell carcinoma (RCC) cell lines. Its mechanism of action involves the dual inhibition of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a signaling cascade crucial for cell growth, proliferation, and survival.[1][2]

Quantitative Efficacy Summary

The following tables summarize the key quantitative findings on the efficacy of GNE-477 in different cancer cell lines.

Table 1: GNE-477 IC50 Values in Glioblastoma Multiforme (GBM) Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µM) |

| U87 | Glioblastoma Multiforme | 0.1535 |

| U251 | Glioblastoma Multiforme | 0.4171 |

Table 2: Effects of GNE-477 on Renal Cell Carcinoma (RCC) Cell Lines [3]

| Cell Line | Assay | Concentration | Effect |

| RCC1 | Cell Viability (CCK-8) | 1-100 nM | Dose-dependent decrease |

| RCC1 | Cell Proliferation (EdU) | 50 nM | Significant inhibition |

| RCC1 | Cell Migration (Transwell) | 50 nM | Significant inhibition |

| RCC1 | Cell Invasion (Matrigel Transwell) | 50 nM | Significant inhibition |

| RCC2 | Cell Viability (CCK-8) | 50 nM | Potent inhibition |

| RCC3 | Cell Viability (CCK-8) | 50 nM | Potent inhibition |

Table 3: GNE-477 Induced Apoptosis and Cell Cycle Arrest in Glioblastoma Multiforme (GBM) Cell Lines [1][4]

| Cell Line | Assay | Concentration (µM) | Effect |

| U87 | Apoptosis (Annexin V/7-AAD) | 0.5, 2, 8 | Dose-dependent increase in apoptosis |

| U251 | Apoptosis (Annexin V/7-AAD) | 0.5, 2, 8 | Dose-dependent increase in apoptosis |

| U87 | Cell Cycle Analysis | 0.5, 2, 8 | G0/G1 phase arrest |

| U251 | Cell Cycle Analysis | 0.5, 2, 8 | G0/G1 phase arrest |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and experimental procedures, the following diagrams are provided.

Caption: GNE-477 dual-inhibits PI3K and mTOR signaling pathways.

Caption: Workflow for key in vitro efficacy assays of GNE-477.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

-

Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of GNE-477 (e.g., 0.1 to 100 nM for RCC cells; 0.125 to 32 µM for GBM cells) or vehicle control (DMSO).

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, 72, or 96 hours).

-

CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Final Incubation: The plate is incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-PE/7-AAD Staining)

-

Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with different concentrations of GNE-477 or vehicle control for 48 hours.

-

Cell Harvesting: Adherent and floating cells are collected, washed twice with cold PBS, and centrifuged.

-

Resuspension: The cell pellet is resuspended in 1X binding buffer.

-

Staining: 5 µL of PE Annexin V and 5 µL of 7-Aminoactinomycin D (7-AAD) are added to the cell suspension.

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. The percentages of early apoptotic (Annexin V-positive, 7-AAD-negative), late apoptotic/necrotic (Annexin V-positive, 7-AAD-positive), and live cells (Annexin V-negative, 7-AAD-negative) are determined.

Transwell Migration and Invasion Assays

-

Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel and incubated to solidify. For migration assays, no Matrigel coating is used.

-

Cell Seeding: Cancer cells are starved in serum-free medium, then seeded into the upper chamber in serum-free medium.

-

Chemoattractant: The lower chamber is filled with complete medium containing a chemoattractant (e.g., fetal bovine serum).

-

Incubation: The plates are incubated for a designated time (e.g., 24 hours) to allow for cell migration or invasion.

-

Cell Removal: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.

-

Staining and Quantification: The cells that have migrated/invaded to the lower surface of the membrane are fixed and stained (e.g., with crystal violet). The number of stained cells is counted under a microscope in several random fields to determine the extent of migration or invasion.

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Lysis: After treatment with GNE-477, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-p70S6K, total p70S6K, phospho-S6, total S6, and a loading control like GAPDH or β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

References

- 1. The New PI3K/mTOR Inhibitor GNE-477 Inhibits the Malignant Behavior of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K-Akt-mTOR inhibition by GNE-477 inhibits renal cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PI3K-Akt-mTOR inhibition by GNE-477 inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

GNE-477: A Preclinical In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and studies for GNE-477, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Core Mechanism of Action

GNE-477 exerts its anti-tumor effects by simultaneously targeting two key nodes in a critical signaling pathway for cell growth and survival: the PI3K/Akt/mTOR pathway. Sustained activation of this pathway is a common feature in many human cancers, including renal cell carcinoma (RCC) and glioblastoma multiforme (GBM), making it a prime target for therapeutic intervention. GNE-477 effectively blocks the phosphorylation of key downstream effectors, including Akt, p70S6K1, and S6, leading to the inhibition of cell proliferation, survival, and migration.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of GNE-477.

Table 1: In Vitro Potency and Efficacy of GNE-477

| Target/Cell Line | Assay Type | Parameter | Value | Reference |

| PI3Kα | Cell-free assay | IC50 | 4 nM | |

| mTOR | Cell-free assay | Kiapp | 21 nM | |

| U87 (Glioblastoma) | Cell viability | IC50 | 0.1535 µM | |

| U251 (Glioblastoma) | Cell viability | IC50 | 0.4171 µM | |

| MCF7.1 (Breast Cancer) | Cell proliferation | EC50 | 143 nM | |

| RCC1 (Renal Cell Carcinoma) | Cell viability | - | Significant reduction at 10-100 nM |

Table 2: In Vivo Efficacy of GNE-477 in Preclinical Models

| Cancer Type | Animal Model | Dosing Regimen | Key Findings | Reference |

| Renal Cell Carcinoma (RCC) | Nude mice with RCC1 xenografts | 10 or 50 mg/kg, i.p., daily for 3 weeks | Potent inhibition of tumor growth | |

| Glioblastoma Multiforme (GBM) | Nude mice with orthotopic U87MG xenografts | Not specified | Significantly smaller tumor volume compared to control | |

| Prostate Cancer (PC3) | Xenograft | 20 mg/kg QD | Achieved stasis | |

| Prostate Cancer (PC3) | Xenograft | As low as 1 mg/kg QD | Significant tumor growth inhibition |

Table 3: Summary of GNE-477's Effects on Cellular Processes

| Cellular Process | Cell Lines | Concentration | Key Observations | Reference |

| Apoptosis Induction | Primary RCC cells, U87, U251 | 50 nM (RCC), Dose-dependent (GBM) | Robust activation of caspases and increased TUNEL-positive nuclei. | |

| Cell Cycle Arrest | U87, U251 | Dose-dependent | Arrested cells in the G0/G1 phase. | |

| Inhibition of Migration and Invasion | Primary RCC cells, U87, U251 | 50 nM (RCC), Dose-dependent (GBM) | Potently inhibited cell migration and invasion. | |